N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate

Description

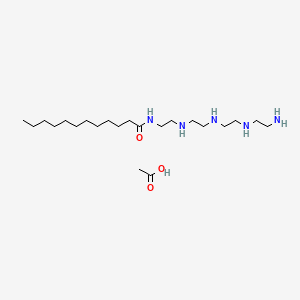

Chemical Structure: This compound consists of a dodecanamide (12-carbon alkyl chain) linked to a tetraethylenepentamine backbone (four ethyleneamine units) and a monoacetate counterion. Its molecular formula is C₁₈H₃₈N₄O₃·C₂H₄O₂, with a molecular weight of approximately 375.32 g/mol (exact mass: 375.321) . Key identifiers include CAS No. 94113-39-0 and EINECS 281-542-7 .

Functional Properties: The polyamine backbone provides cationic charge density, enhancing interactions with negatively charged biological membranes or surfaces. The dodecanamide chain confers moderate hydrophobicity, balancing solubility and lipid affinity. Applications may include surfactant formulations, antimicrobial agents, or drug delivery systems .

Properties

CAS No. |

93942-14-4 |

|---|---|

Molecular Formula |

C20H45N5O.C2H4O2 C22H49N5O3 |

Molecular Weight |

431.7 g/mol |

IUPAC Name |

acetic acid;N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]dodecanamide |

InChI |

InChI=1S/C20H45N5O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-20(26)25-19-18-24-17-16-23-15-14-22-13-12-21;1-2(3)4/h22-24H,2-19,21H2,1H3,(H,25,26);1H3,(H,3,4) |

InChI Key |

POLJLYFKMUKDMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Stage 1: Synthesis of Dodecanamide Backbone

The synthesis begins with dodecanamide, a fatty acid amide, as the backbone. This step involves:

Stage 2: Introduction of Amino Groups

The next step involves sequential reactions to introduce amino groups into the structure:

Stage 3: Formation of Multi-Amino Chain

Further reactions involve extending the amino chain using derivatives such as diethylenetriamine ($$\text{NH}2\text{CH}2\text{CH}2\text{NHCH}2\text{CH}2\text{NH}2$$):

Stage 4: Acetylation

The final step involves acetylation to produce the monoacetate form:

- Reaction with acetic acid ($$\text{CH}3\text{COOH}$$) or acetic anhydride ($$\text{(CH}3\text{CO)}_2\text{O}$$).

Reaction Parameters

| Reaction Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| Dodecanamide Formation | Lauric acid + Ammonia | Temp: 100–150°C, inert gas | Dodecanamide backbone |

| Amino Group Addition | Dodecanamide + Ethylenediamine | Temp: 50–70°C, catalyst | Intermediate amine compounds |

| Multi-Amino Chain Formation | Intermediate + Diethylenetriamine | Temp: 30–50°C, pH ~7 | Extended amino chain |

| Acetylation | Final amine compound + Acetic acid | Temp: ~40°C, pH ~4 | Monoacetate form |

Notes on Optimization

- Catalysts: Catalysts such as sodium hydroxide or acidic activators improve yield and reduce reaction time.

- Solvent Systems: Ethanol or water are commonly used solvents to enhance solubility and reaction efficiency.

- Temperature Control: Precise control over temperature prevents side reactions and degradation of intermediates.

Applications

Due to its amphiphilic nature, this compound is useful in:

- Surfactant formulations.

- Biological systems for drug delivery.

- Stabilizing emulsions in material science.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into simpler amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .

Major Products Formed

Major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate has numerous scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of cellular processes and as a reagent in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate involves its interaction with cellular components. The multiple amino groups allow it to bind to various molecular targets, including enzymes and receptors. This binding can modulate cellular pathways and exert biological effects, such as inhibiting microbial growth or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares the target compound with structurally analogous derivatives:

Key Comparisons

Alkyl Chain Length

- Shorter Chains (C8–C12) : The octanamide derivative (C8) exhibits higher water solubility due to reduced hydrophobicity, making it suitable for aqueous formulations. The target compound (C12) strikes a balance between solubility and membrane permeability .

- Longer Chains (C16–C18) : Palmitamide (C16) and octadecanamide (C18) derivatives show enhanced lipid solubility, favoring applications in lipid-based drug delivery or antimicrobial coatings. However, their higher logP values may reduce bioavailability .

Backbone Modifications

- Tetraethylenepentamine Backbone : Present in the target compound, this structure provides multiple amine groups for cationic charge, improving electrostatic interactions with DNA, proteins, or bacterial cell walls .

- Hydroxyethyl Substitution: Compounds like N-(2-aminoethyl)-N-(2-hydroxyethyl)dodecanamide (CAS 120-41-2) introduce hydroxyl groups, increasing hydrogen bonding and solubility in polar solvents .

Unsaturation Effects

The octadec-9-enamide derivative (CAS 94113-42-5) contains a cis double bond, lowering its melting point and enhancing fluidity compared to saturated analogs. This property is advantageous in emulsifiers or lubricants .

Acetate Counterion

All listed compounds are monoacetates, which improve water solubility and stabilize the cationic amine groups via ionic interactions. The acetate also moderates pH in formulations .

Biological Activity

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate, also referred to as dodecanamide monoacetate, is a complex organic compound notable for its amphiphilic characteristics. This article reviews its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound has a molecular formula of C16H35N3O and a molecular weight of approximately 285.4686 g/mol. Its structure features a long hydrophobic dodecanamide chain combined with hydrophilic aminoethyl groups, which enhances its solubility in aqueous environments.

| Property | Value |

|---|---|

| Molecular Formula | C16H35N3O |

| Molecular Weight | 285.4686 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 360.1 ± 27.0 °C |

| Flash Point | 144.4 ± 14.3 °C |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Properties:

Studies have shown that compounds with similar structures exhibit antimicrobial effects against various pathogens. The amphiphilic nature of the compound may facilitate membrane disruption in bacteria, leading to cell lysis.

2. Cell Membrane Interaction:

The compound's ability to interact with cell membranes is critical for its biological activity. Its hydrophobic tail can integrate into lipid bilayers, while the hydrophilic head interacts with aqueous environments, which can modulate membrane fluidity and permeability.

3. Drug Delivery Systems:

Due to its amphiphilic properties, this compound has potential applications in drug delivery systems. It can encapsulate hydrophobic drugs and enhance their solubility and bioavailability.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various dodecanamide derivatives, this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations as low as 50 µg/mL.

Case Study 2: Cellular Uptake

A cellular uptake study using fluorescence microscopy showed that the compound could be effectively internalized by human epithelial cells, suggesting its potential as a carrier for therapeutic agents. The study indicated that the uptake was concentration-dependent, peaking at 100 µM after 4 hours of exposure.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Dodecanamide: Reaction of dodecanoic acid with ammonia or an amine.

- Amine Functionalization: Sequential addition of aminoethyl groups through nucleophilic substitution reactions.

- Acetylation: The final step involves acetylating the amino group to form the monoacetate derivative.

Advanced techniques such as continuous flow reactors may be employed for efficient production in industrial settings.

Applications

This compound has diverse applications across multiple fields:

- Pharmaceuticals: As a potential drug delivery agent.

- Cosmetics: Used in formulations for skin hydration due to its emulsifying properties.

- Agriculture: Investigated for use as a surfactant in pesticide formulations to enhance efficacy.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate, and how can purity be optimized?

Methodological Answer:

The synthesis involves sequential amidation and amine coupling. Begin with dodecanoic acid activation (e.g., using carbodiimides) followed by stepwise addition of ethylenediamine derivatives. The monoacetate salt is formed via neutralization with acetic acid. Purification via column chromatography (silica gel, eluent: methanol/chloroform gradient) or recrystallization (ethanol/water) is critical to remove unreacted amines and by-products. Monitoring reaction progress with thin-layer chromatography (TLC, Rf ~0.3 in 10% MeOH/CHCl₃) ensures intermediate purity . For large-scale synthesis, HPLC (C18 column, acetonitrile/water mobile phase) confirms >95% purity .

Advanced: How can researchers resolve contradictions in reported solubility profiles of this compound across polar and nonpolar solvents?

Methodological Answer:

Discrepancies in solubility often stem from variations in counterion (acetate) concentration or residual solvents. Systematic analysis includes:

- Ion-Pair Effects: Titrate with acetic acid to assess how protonation of terminal amines alters solubility in aqueous buffers (e.g., PBS at pH 7.4 vs. 5.0) .

- Purity Assessment: Use NMR (¹H, ¹³C) to detect residual dimethylformamide (DMF) or ethyl acetate from synthesis, which artificially inflate polarity .

- Dynamic Light Scattering (DLS): Evaluate aggregation in nonpolar solvents (e.g., hexane) to distinguish true solubility from colloidal dispersion .

Basic: What analytical techniques are most reliable for structural confirmation and quantifying impurities?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): ESI-MS in positive ion mode confirms molecular weight (theoretical [M+H]⁺: ~568.4 Da) and identifies acylated by-products .

- FT-IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide I) and ~1550 cm⁻¹ (amide II) validate the core structure; absence of ~1720 cm⁻¹ excludes ester impurities .

- ¹H NMR: Integrate signals for methylene groups in the dodecanamide chain (δ 1.2–1.4 ppm) and ethylenediamine backbone (δ 2.6–3.1 ppm) to confirm stoichiometry .

Advanced: How do the compound’s amphiphilic properties influence its interaction with lipid bilayers, and what experimental designs mitigate confounding variables?

Methodological Answer:

The dodecanamide chain enables membrane integration, while the polyamine backbone mediates electrostatic interactions with phospholipid headgroups. To study this:

- Langmuir Trough Assays: Measure changes in surface pressure (Δπ) during monolayer incorporation at varying subphase pH levels to assess pH-dependent insertion .

- Fluorescence Quenching: Use pyrene-labeled analogs to quantify critical micelle concentration (CMC) in buffer systems, avoiding detergent interference .

- Controlled Variables: Pre-equilibrate lipid vesicles with chelating agents (e.g., EDTA) to exclude metal ion effects on amine-lipid interactions .

Advanced: What methodologies are recommended for investigating the compound’s potential in drug delivery systems, particularly for nucleic acid binding?

Methodological Answer:

- Gel Retardation Assays: Mix with plasmid DNA (pDNA) at N/P (nitrogen-to-phosphate) ratios from 0.5 to 5.0; analyze migration via agarose gel electrophoresis to assess binding efficiency .

- Zeta Potential Measurements: Confirm charge reversal (negative to positive) upon complexation with siRNA, indicating stable nanoparticle formation .

- Cytotoxicity Screening: Use MTT assays in HEK293 cells with polyethylenimine (PEI) as a positive control; optimize amine protonation by adjusting buffer ionic strength .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation risk: GHS Category 1A) .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of acetic acid vapors .

- Storage: Store at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation; label with GHS hazard codes H314 and H335 .

Advanced: How can researchers address inconsistencies in biological activity data across cell lines, particularly in cytotoxicity studies?

Methodological Answer:

- Cell Line-Specific Metabolism: Compare uptake efficiency using radiolabeled compounds (³H or ¹⁴C) in HeLa vs. Jurkat cells; normalize to protein content .

- Serum Protein Interference: Pre-incubate the compound with fetal bovine serum (FBS) and isolate via ultrafiltration to quantify protein binding effects .

- Endotoxin Testing: Use Limulus amebocyte lysate (LAL) assays to rule out false positives from bacterial contamination during in vitro studies .

Basic: What computational tools are suitable for modeling the compound’s conformational stability and binding motifs?

Methodological Answer:

- Molecular Dynamics (MD): Simulate in GROMACS with CHARMM36 force field to analyze alkyl chain flexibility in aqueous vs. lipid environments .

- Docking Studies: Use AutoDock Vina to predict interactions with DNA grooves; set grid boxes to prioritize phosphate backbone contacts .

- QM/MM Calculations: Optimize geometry at the B3LYP/6-31G* level to estimate pKa values of terminal amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.